Cas no 87233-65-6 (1H-Benzimidazole, 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)-)
87233-65-6 structure
Product Name:1H-Benzimidazole, 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)-
CAS No:87233-65-6
MF:C16H24N4O
MW:288.387963294983
CID:1867891
PubChem ID:3071004
Update Time:2025-04-21
1H-Benzimidazole, 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole, 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)-
- 1-(2-ethoxyethyl)-2-(4-methylpiperazin-1-yl)benzimidazole
- 87233-65-6
- GARASDOODWWZMF-UHFFFAOYSA-N
- DTXSID60388937
- 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole
- AN-890/14589046
- CHEMBL430338
- BDBM50019607
- 1-(2-Ethoxy-ethyl)-2-(4-methyl-piperazin-1-yl)-1H-benzoimidazole
- 1-[2-(ethoxy)ethyl]-2-(4-methyl-1-piperazinyl)benzimidazole
- SCHEMBL10922792
-
- Inchi: 1S/C16H24N4O/c1-3-21-13-12-20-15-7-5-4-6-14(15)17-16(20)19-10-8-18(2)9-11-19/h4-7H,3,8-13H2,1-2H3
- InChI Key: GARASDOODWWZMF-UHFFFAOYSA-N
- SMILES: O(CC)CCN1C2C=CC=CC=2N=C1N1CCN(C)CC1
Computed Properties
- Exact Mass: 288.195
- Monoisotopic Mass: 288.195
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 33.5Ų
1H-Benzimidazole, 1-(2-ethoxyethyl)-2-(4-methyl-1-piperazinyl)- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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